molecular formula C6H12ClN B3115701 Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride CAS No. 2108646-79-1

Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride

Cat. No. B3115701
CAS RN: 2108646-79-1
M. Wt: 133.62
InChI Key: XEDGCBXYNYJDNT-UHFFFAOYSA-N
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Description

“Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride” is used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E . It can also be used to prepare bicyclo [1.1.1]pentane-derived azides for click chemistry applications .


Synthesis Analysis

The synthesis of “Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride” has been reported in several studies . For instance, the asymmetric synthesis of four novel BCP-containing sLXm analogues was successfully carried out via a modular approach relying on a Suzuki cross-coupling . Another study reported a unique and highly efficient route for the synthesis of multifunctionalized BCP derivatives, including synthetically useful 3-substituted BCP-amines .


Molecular Structure Analysis

The molecular formula of “Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride” is C6H12ClN . The molecular weight is 133.62 g/mol . The InChIKey is XEDGCBXYNYJDNT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride” has a molecular weight of 133.62 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The rotatable bond count is 1 . The exact mass is 133.0658271 g/mol . The monoisotopic mass is also 133.0658271 g/mol . The topological polar surface area is 26 Ų .

Scientific Research Applications

Safety and Hazards

“Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride” is associated with several safety hazards. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes .

Future Directions

The use of “Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride” in modern medicinal chemistry is flourishing . It has come to the fore as bioisosteres of arylamine motifs to reduce the growing concern about the risks of arylamines related to metabolism, bioavailability, and excretion . This capacity may prove to be transformational in the coming years .

Mechanism of Action

Target of Action

Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride, also known as BCPA hydrochloride, is a chemical compound with a unique structure It’s known that bcpa hydrochloride has been used as a precursor in the synthesis of a potent quinolone antibacterial agent, u-87947e . This suggests that its targets could be bacterial cells or specific enzymes within these cells.

Mode of Action

Given its use in the synthesis of antibacterial agents , it can be inferred that it might interact with bacterial cells or enzymes, leading to their inhibition or destruction

Biochemical Pathways

Considering its role as a precursor in the synthesis of a quinolone antibacterial agent , it might be involved in the inhibition of DNA gyrase or topoisomerase IV, which are the primary targets of quinolone antibiotics. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the death of the bacterial cells.

Pharmacokinetics

As a bioisostere of arylamine motifs, bcpa hydrochloride is expected to have improved metabolism, bioavailability, and excretion profiles

Result of Action

Given its use in the synthesis of a quinolone antibacterial agent , it can be inferred that its action might result in the inhibition or destruction of bacterial cells or specific enzymes within these cells.

properties

IUPAC Name

1-bicyclo[1.1.1]pentanylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c7-4-6-1-5(2-6)3-6;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDGCBXYNYJDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride

CAS RN

2108646-79-1
Record name {bicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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